molecular formula C21H25NO3 B2777212 2-Oxo-2-[(4-phenylbutan-2-yl)amino]ethyl (4-methylphenyl)acetate CAS No. 1797045-12-5

2-Oxo-2-[(4-phenylbutan-2-yl)amino]ethyl (4-methylphenyl)acetate

Cat. No. B2777212
M. Wt: 339.435
InChI Key: JUBPMEFWPZLLMB-UHFFFAOYSA-N
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Description

This would typically include the compound’s systematic name, other names it might be known by, and its classification (e.g., organic, inorganic, polymer, etc.).



Synthesis Analysis

This involves a detailed look at how the compound is synthesized, including the starting materials, reaction conditions, and the steps involved.



Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its atomic arrangement, bond lengths and angles, and any notable structural features.



Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This would include a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and chemical stability.


Scientific Research Applications

Synthesis and Chemical Reactions

A notable application of similar compounds involves their synthesis and reactions for various chemical and pharmaceutical purposes. For instance, a study detailed the use of OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) in the synthesis of a novel series of α-ketoamide derivatives, highlighting its superiority in terms of purity and yield compared to other methods. This approach emphasizes the efficiency of certain reagents in synthesizing complex molecules, potentially including 2-Oxo-2-[(4-phenylbutan-2-yl)amino]ethyl (4-methylphenyl)acetate derivatives (El‐Faham, Al Marhoon, Abdel-Megeed, & Albericio, 2013).

Anticancer Properties

Research on amino acetate functionalized Schiff base organotin(IV) complexes has shown promising anticancer properties. These complexes, derived from similar structural frameworks, exhibit significant cytotoxicity against various human tumor cell lines, suggesting potential therapeutic applications for related compounds in cancer treatment (Basu Baul, Basu, Vos, & Linden, 2009).

Biocatalysis

The purification and identification of an Escherichia coli β-Keto Ester Reductase, which stereoselectively reduces ethyl 2-methylacetoacetate to ethyl (2 R)-methyl-(3 S)-hydroxybutanoate, link the enzyme to the microbial production of ascorbate and stereoselective β-keto ester reductions. This demonstrates the relevance of enzymatic processes in producing optically active compounds, potentially including the synthesis or modification of 2-Oxo-2-[(4-phenylbutan-2-yl)amino]ethyl (4-methylphenyl)acetate (Habrych, Rodriguez, & Stewart, 2002).

Structural Analysis and Drug Design

The structural analysis and drug design implications are evident in studies like the crystal structure determination of azilsartan methyl ester ethyl acetate hemisolvate, providing insight into molecular interactions and stability. Such detailed structural information is crucial for designing drugs with optimized efficacy and stability, which could be applied to compounds with similar structures (Li, Liu, Zhu, Chen, & Sun, 2015).

Antimicrobial Activities

The synthesis of new quinazolines and their antimicrobial activities highlight the potential of chemical compounds, including those related to 2-Oxo-2-[(4-phenylbutan-2-yl)amino]ethyl (4-methylphenyl)acetate, in combating bacterial and fungal infections. This research indicates that certain chemical frameworks can be engineered to possess potent antimicrobial properties (Desai, Shihora, & Moradia, 2007).

Safety And Hazards

This section would detail any known hazards associated with the compound, including its toxicity, flammability, and any safety precautions that should be taken when handling it.


Future Directions

This would involve a discussion of potential future research directions, including any potential applications of the compound and areas where further study is needed.


Please consult with a qualified professional or refer to specific scientific literature for detailed information.


properties

IUPAC Name

[2-oxo-2-(4-phenylbutan-2-ylamino)ethyl] 2-(4-methylphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO3/c1-16-8-11-19(12-9-16)14-21(24)25-15-20(23)22-17(2)10-13-18-6-4-3-5-7-18/h3-9,11-12,17H,10,13-15H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUBPMEFWPZLLMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)OCC(=O)NC(C)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxo-2-[(4-phenylbutan-2-yl)amino]ethyl (4-methylphenyl)acetate

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